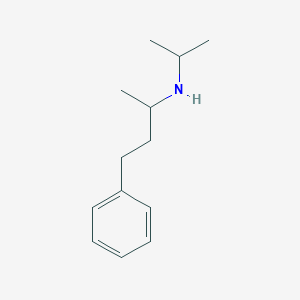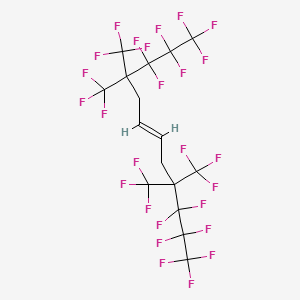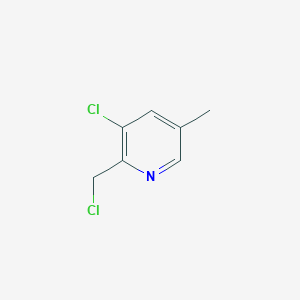
Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- is an organic compound with the molecular formula C15H15N3O3. This compound is characterized by the presence of a diazene group, which is a functional group consisting of two nitrogen atoms connected by a double bond. The compound also contains a methoxy group, two methyl groups, and a nitrophenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- typically involves the reaction of 4-methoxy-2,5-dimethylaniline with 4-nitrobenzene diazonium salt. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually kept at low temperatures, around 0-5°C, to control the reaction rate and prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form stable radicals also contributes to its reactivity and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- can be compared with other diazene compounds such as:
Diazene, (4-methoxyphenyl)phenyl-: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
Diazene, (4-methoxyphenyl)(4-nitrophenyl)-: Similar to the target compound but without the dimethyl groups, affecting its steric and electronic properties
Eigenschaften
CAS-Nummer |
153800-56-7 |
|---|---|
Molekularformel |
C15H15N3O3 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
(4-methoxy-2,5-dimethylphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C15H15N3O3/c1-10-9-15(21-3)11(2)8-14(10)17-16-12-4-6-13(7-5-12)18(19)20/h4-9H,1-3H3 |
InChI-Schlüssel |
NVBYMKRVALHWMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







amine](/img/structure/B12090557.png)

![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12090570.png)

![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)



![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)
